2-Methyl-1H-benzimidazole-5-carboxylic acid ethyl ester
Overview
Description
2-Methyl-1H-benzimidazole-5-carboxylic acid ethyl ester is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse applications in pharmaceuticals, agriculture, and materials science. The compound’s structure consists of a benzimidazole core with a methyl group at the 2-position and an ethyl ester group at the 5-carboxylic acid position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-benzimidazole-5-carboxylic acid ethyl ester typically involves the cyclization of o-phenylenediamine with carboxylic acid derivatives. One common method includes the reaction of 2-methylbenzene-1,2-diamine with ethyl chloroformate under basic conditions to form the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-benzimidazole-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazoles, which can have different functional groups such as hydroxyl, amino, or thiol groups, depending on the reagents and conditions used.
Scientific Research Applications
2-Methyl-1H-benzimidazole-5-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzimidazole derivatives are known for their pharmacological activities, and this compound is explored for its potential therapeutic applications.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of 2-Methyl-1H-benzimidazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1H-benzimidazole-5-carboxylic acid
- 1-Ethyl-2-methyl-1H-benzimidazole-5-carboxylic acid ethyl ester
- 2-Ethyl-1H-benzimidazole-5-carboxylic acid
Uniqueness
2-Methyl-1H-benzimidazole-5-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-methyl-3H-benzimidazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)8-4-5-9-10(6-8)13-7(2)12-9/h4-6H,3H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEHULVPFMWQAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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